methyl (2R,4S)-1-(cyclohexanecarbonyl)-4-hydroxypiperidine-2-carboxylate
Overview
Description
Methyl (2R,4S)-1-(cyclohexanecarbonyl)-4-hydroxypiperidine-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexane ring, and ester and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-1-(cyclohexanecarbonyl)-4-hydroxypiperidine-2-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclohexanecarbonyl group, and the esterification process. Common reagents used in these reactions include cyclohexanecarbonyl chloride, piperidine derivatives, and methanol. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability. These systems allow for continuous production, reducing the need for batch processing and improving overall sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S)-1-(cyclohexanecarbonyl)-4-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Methyl (2R,4S)-1-(cyclohexanecarbonyl)-4-hydroxypiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl (2R,4S)-1-(cyclohexanecarbonyl)-4-hydroxypiperidine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the hydroxyl and ester groups may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Methyl (2R,4S)-1-(cyclohexanecarbonyl)-4-hydroxypiperidine-2-carboxylate can be compared to other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents on the piperidine or cyclohexane rings.
Cyclohexanecarbonyl derivatives: Compounds with the cyclohexanecarbonyl group attached to different functional groups or ring systems.
Piperidine derivatives: Compounds with modifications to the piperidine ring, such as different substituents or ring sizes.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2R,4S)-1-(cyclohexanecarbonyl)-4-hydroxypiperidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-19-14(18)12-9-11(16)7-8-15(12)13(17)10-5-3-2-4-6-10/h10-12,16H,2-9H2,1H3/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCVCRIGXGVRQN-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1C(=O)C2CCCCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CCN1C(=O)C2CCCCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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